Structural and Synthetic Profiling of 6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile: A Versatile Pharmacophore in Kinase Inhibitor Design
Structural and Synthetic Profiling of 6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile: A Versatile Pharmacophore in Kinase Inhibitor Design
Executive Summary
In the landscape of modern rational drug design, the construction of highly selective ATP-competitive kinase inhibitors relies heavily on privileged molecular scaffolds. 6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile (CAS: 478049-80-8)[1] represents a highly specialized, multi-functional building block utilized extensively in medicinal chemistry. By integrating a morpholine hinge-binder, a metabolically robust trifluoromethyl group, and a versatile nitrile handle onto a rigid pyridine core, this compound serves as an advanced intermediate for synthesizing therapeutics targeting hyperactive kinase cascades, most notably the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale behind its structural features, and validated synthetic protocols for its integration into drug discovery workflows.
Physicochemical Properties & Structural Data
To effectively utilize this building block in Structure-Activity Relationship (SAR) campaigns, understanding its baseline physicochemical parameters is critical. The combination of halogenation and heterocycles yields a molecule with optimal lipophilicity for membrane permeability while maintaining structural rigidity.
| Property | Value |
| IUPAC Name | 6-methyl-2-(morpholin-4-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
| CAS Registry Number | 478049-80-8 |
| Molecular Formula | C12H12F3N3O |
| Molecular Weight | 271.24 g/mol |
| SMILES | CC1=CC(C(F)(F)F)=C(C#N)C(N2CCOCC2)=N1 |
| InChI Key | UFNBHNWNVMMUCR-UHFFFAOYSA-N |
| MDL Number | MFCD01316507 |
| Estimated LogP | ~2.8 - 3.2 (Favorable for CNS and oral bioavailability) |
Pharmacophore Deconstruction & Mechanistic Rationale
As a Senior Application Scientist, I approach molecular building blocks not just as chemical entities, but as highly engineered tools. Every functional group on CAS 478049-80-8 serves a distinct, causal purpose in target engagement and pharmacokinetic optimization.
The Pyridine Core
The central pyridine ring provides a rigid, planar geometry that ensures the optimal vectorization of its substituents into the binding pockets of target proteins. Furthermore, the nitrogen atom in the pyridine ring can participate in water-mediated hydrogen bonding networks within the kinase active site.
The C2-Morpholine Ring: The Hinge Binder
Morpholine is a privileged scaffold in medicinal chemistry, particularly for PI3K/mTOR inhibitors [1, 5].
-
Causality: In the ATP-binding pocket of kinases, the morpholine oxygen acts as a critical, albeit weak, hydrogen bond acceptor (typically interacting with the backbone amide of Val851 in PI3Kα or Val882 in PI3Kγ). The saturated ring structure dictates the precise spatial geometry, allowing the molecule to anchor tightly to the kinase hinge region without introducing excessive hydrophobic bulk.
The C4-Trifluoromethyl (-CF3) Group: Metabolic Shielding
The inclusion of the -CF3 group is a highly deliberate design choice validated across numerous FDA-approved drugs [2].
-
Causality: The high electronegativity of fluorine draws electron density away from the pyridine ring, deactivating it against oxidative metabolism by Cytochrome P450 enzymes. Additionally, the -CF3 group fills hydrophobic sub-pockets in the target protein, increasing binding affinity via orthogonal multipolar interactions with adjacent backbone amides, while significantly enhancing the overall lipophilicity and cellular permeability of the molecule.
The C3-Nitrile (-CN) Group: The Versatile Handle
Nitriles are increasingly utilized as bioisosteres for carbonyl and hydroxyl groups [3, 4].
-
Causality: The sp-hybridized, linear geometry of the nitrile group allows it to project deep into narrow protein crevices without incurring a steric penalty. It acts as a potent hydrogen bond acceptor. Synthetically, it is a crucial handle; it can be reduced to a primary amine for subsequent amide coupling, or reacted with an azide to form a tetrazole (a metabolically stable carboxylic acid bioisostere).
Fig 1. PI3K/mTOR signaling cascade and targeted intervention by morpholino-pyridine inhibitors.
Synthetic Methodology & Experimental Protocols
The synthesis of CAS 478049-80-8 is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The precursor, 2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile, is highly activated for SNAr. The strong electron-withdrawing effects of the -CN, -CF3, and the pyridine nitrogen make the C2-chloride highly electrophilic and susceptible to attack by the morpholine amine.
Validated SNAr Protocol
This protocol is designed as a self-validating system, ensuring high yield and purity by controlling the thermodynamics and acid-base chemistry of the substitution.
Reagents & Materials:
-
2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile (1.0 equiv, limiting reagent)
-
Morpholine (1.2 equiv, nucleophile)
-
N,N-Diisopropylethylamine (DIPEA) or anhydrous K2CO3 (2.0 equiv, acid scavenger)
-
Anhydrous N,N-Dimethylformamide (DMF) (Solvent)
Step-by-Step Workflow:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 2-chloro precursor (1.0 equiv) in anhydrous DMF to achieve a concentration of 0.2 M. Maintain an inert argon atmosphere to prevent moisture-induced side reactions.
-
Nucleophile Addition: Add morpholine (1.2 equiv) dropwise at room temperature. Rationale: A slight stoichiometric excess of morpholine ensures complete conversion of the starting material without generating difficult-to-separate bis-addition byproducts.
-
Base Addition: Add DIPEA (2.0 equiv) to the stirring solution. Rationale: As the SNAr reaction proceeds, hydrochloric acid (HCl) is generated. DIPEA acts as a non-nucleophilic acid scavenger, preventing the protonation of morpholine. Protonated morpholine loses its nucleophilicity, which would otherwise stall the reaction.
-
Thermal Activation: Heat the reaction mixture to 80 °C for 4–6 hours. Monitor the progression via LC-MS or TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting material peak is fully consumed.
-
Workup & Isolation: Cool the mixture to room temperature and quench by pouring into ice-cold distilled water. Rationale: The highly lipophilic product will precipitate, while the DMF solvent and inorganic salts remain in the aqueous phase. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with a 5% aqueous LiCl solution to remove trace DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to Ethyl Acetate to yield the pure 6-methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile as an off-white solid.
Downstream Functionalization Strategies
Once synthesized, CAS 478049-80-8 acts as a central hub for generating diverse libraries of Active Pharmaceutical Ingredients (APIs). The molecule offers two primary vectors for late-stage functionalization: the C3-Nitrile and the C6-Methyl group.
-
Pathway A (Nitrile Reduction): Treatment with strong reducing agents (e.g., LiAlH4) or catalytic hydrogenation (H2, Pd/C) converts the nitrile to a primary amine (CH2NH2). This amine can then be coupled with various acid chlorides or isocyanates to form amides or ureas, extending the molecule into solvent-exposed regions of the kinase pocket.
-
Pathway B (Benzylic Bromination): The C6-methyl group can undergo radical bromination using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) under UV light or heat. The resulting benzylic bromide is a highly reactive electrophile, ready for cross-coupling or substitution with complex heterocycles.
-
Pathway C (Tetrazole Formation): The nitrile can undergo a [3+2] cycloaddition with sodium azide (NaN3) in the presence of ammonium chloride to yield a 1H-tetrazole, a metabolically stable bioisostere of a carboxylic acid that improves aqueous solubility.
Fig 2. Synthetic route to CAS 478049-80-8 and subsequent downstream functionalization pathways.
References
-
Cushing, T. D., et al. "PI3Kδ and PI3Kγ as Targets for Autoimmune and Inflammatory Diseases." Journal of Medicinal Chemistry 2012, 55 (20), 8559–8581. URL: [Link]
-
Abula, A., et al. "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years." Processes 2022, 10 (10), 2054. URL: [Link]
-
Du, Y., et al. "A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions." Future Medicinal Chemistry 2018, 10 (23), 2713-2728. URL: [Link]
-
Montanari, C. A., et al. "Nitriles: an attractive approach to the development of covalent inhibitors." RSC Medicinal Chemistry 2022, 13, 1165-1182. URL: [Link]
-
Tarantelli, C., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews 2020, 40 (2), 709-752. URL: [Link]
